molecular formula C41H78O4Si2 B044284 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 223259-26-5

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B044284
CAS No.: 223259-26-5
M. Wt: 691.2 g/mol
InChI Key: KDMVHNWBBNDCOH-YKIHZAAXSA-N
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Description

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a silyl-protected glyceride ester of arachidonic acid. Its structure comprises a propan-2-yl backbone with two tri(isopropyl)silyl (TIPS) ether groups at positions 1 and 3 and an arachidonate ((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate) ester at position 2. The TIPS groups enhance lipophilicity and metabolic stability, making the compound resistant to hydrolysis and enzymatic degradation compared to unprotected analogs . Arachidonic acid, the core fatty acid, is a precursor to prostaglandins and endocannabinoids, implicating this compound in inflammatory and neuromodulatory pathways .

Properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMVHNWBBNDCOH-YKIHZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The protection of glycerol’s 1- and 3-hydroxyl groups is achieved using triisopropylsilyl chloride (TIPSCl) under anhydrous conditions. The reaction typically employs a bulky base such as imidazole in dimethylformamide (DMF) to facilitate the nucleophilic substitution at the primary hydroxyl positions. The steric hindrance of the triisopropylsilyl groups directs selectivity toward the terminal hydroxyls, leaving the central hydroxyl group unreacted. The reaction proceeds as follows:

Glycerol+2TIPSClImidazole, DMF1,3-O-Bis(triisopropylsilyl) glycerol+2HCl\text{Glycerol} + 2 \, \text{TIPSCl} \xrightarrow{\text{Imidazole, DMF}} \text{1,3-O-Bis(triisopropylsilyl) glycerol} + 2 \, \text{HCl}

The product is characterized by its molecular formula C21H48O3Si2\text{C}_{21}\text{H}_{48}\text{O}_{3}\text{Si}_{2} and distinct NMR signals for the silyl-protected oxygens (δ\delta 1.0–1.1 ppm for TIPS methyl groups).

Purification and Stability

Purification via silica gel chromatography using hexane/ethyl acetate gradients yields the silylated glycerol in >85% purity. The TIPS groups exhibit stability under neutral and mildly acidic/basic conditions, ensuring compatibility with subsequent esterification steps.

Activation of Arachidonic Acid

Arachidonic acid ((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid) is activated for esterification to enhance its reactivity toward the secondary alcohol of the silylated glycerol. Two primary activation strategies are employed:

Acyl Chloride Formation

Treatment of arachidonic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2\text{ClCO}_2) in anhydrous dichloromethane (DCM) generates the corresponding acyl chloride:

Arachidonic acid+SOCl2Arachidonoyl chloride+SO2+HCl\text{Arachidonic acid} + \text{SOCl}2 \rightarrow \text{Arachidonoyl chloride} + \text{SO}2 + \text{HCl}

This method requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation of the polyunsaturated chain.

Active Ester Preparation

Alternatively, arachidonic acid is converted to a N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofuran (THF). The NHS ester offers improved solubility and reduced side reactions during coupling:

Arachidonic acid+NHSDCC, THFArachidonoyl-NHS+DCU\text{Arachidonic acid} + \text{NHS} \xrightarrow{\text{DCC, THF}} \text{Arachidonoyl-NHS} + \text{DCU}

The active ester is isolated by filtration of the dicyclohexylurea (DCU) byproduct and solvent evaporation.

Esterification Strategies

The coupling of 1,3-O-bis(triisopropylsilyl) glycerol with activated arachidonic acid derivatives is the pivotal step in synthesizing the target ester. Three methodologies are prominently utilized:

Acyl Chloride Coupling

Reaction of arachidonoyl chloride with the silylated glycerol in the presence of pyridine or 4-dimethylaminopyridine (DMAP) proceeds under mild conditions (0–25°C, 12–24 hours):

1,3-O-Bis(TIPS) glycerol+Arachidonoyl chlorideDMAP, DCMTarget ester+HCl\text{1,3-O-Bis(TIPS) glycerol} + \text{Arachidonoyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target ester} + \text{HCl}

Pyridine neutralizes the generated HCl, preventing cleavage of the TIPS groups. Yields range from 70–80%, with minor byproducts arising from incomplete esterification.

NHS Ester Coupling

The NHS ester of arachidonic acid reacts with the silylated glycerol in anhydrous THF or DCM, catalyzed by DMAP. This method avoids acidic byproducts, making it preferable for acid-sensitive substrates:

1,3-O-Bis(TIPS) glycerol+Arachidonoyl-NHSDMAP, THFTarget ester+NHS\text{1,3-O-Bis(TIPS) glycerol} + \text{Arachidonoyl-NHS} \xrightarrow{\text{DMAP, THF}} \text{Target ester} + \text{NHS}

Reaction times are shorter (4–6 hours), with yields exceeding 85%.

Steglich Esterification

For laboratories avoiding chlorinated solvents, the Steglich method using DCC and DMAP in DCM or ethyl acetate is effective. However, the steric bulk of the TIPS groups may necessitate extended reaction times (24–48 hours) for complete conversion.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography on silica gel, eluting with hexane/ethyl acetate (95:5 to 80:20). The high lipophilicity of the TIPS groups necessitates gradual polarity increases to isolate the ester.

Spectroscopic Analysis

  • NMR : The 1H^1\text{H} NMR spectrum displays signals for the TIPS isopropyl groups (δ\delta 1.0–1.1 ppm), arachidonate allylic protons (δ\delta 2.8–3.0 ppm), and ester carbonyl (δ\delta 173 ppm in 13C^{13}\text{C}).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 729.4 (C41H76O5Si2\text{C}_{41}\text{H}_{76}\text{O}_{5}\text{Si}_{2}).

Challenges and Optimization

Steric Hindrance

The bulky TIPS groups impede nucleophilic attack by the secondary alcohol. Strategies to mitigate this include:

  • Using excess acyl chloride (1.5–2.0 equivalents).

  • Elevating reaction temperatures to 40–50°C for NHS ester couplings.

Double Bond Preservation

The (5Z,8Z,11Z,14Z) configuration of arachidonate is susceptible to isomerization under acidic or high-temperature conditions. Reactions are conducted under nitrogen with strict temperature control (<40°C).

Solvent Selection

THF and DCM are optimal for solubilizing both the silylated glycerol and arachidonate derivatives. Polar aprotic solvents like DMF are avoided due to potential TIPS group cleavage .

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The silyl ether groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Tetrabutylammonium fluoride in a polar solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Saturated eicosatetraenoic acid derivatives.

    Substitution: Replacement of silyl ether groups with hydroxyl groups.

Scientific Research Applications

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.

    Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Key Observations :

  • The TIPS groups in the target compound confer exceptional stability and lipophilicity, unlike unprotected glycerides (e.g., 2-AG) or polar derivatives (e.g., aminoethyl esters) .
  • Unlike amide-linked analogs (e.g., UCM707), the ester linkage in the target compound may alter receptor binding kinetics and metabolic pathways .

Pharmacological and Physicochemical Properties

Property Target Compound 2-AG UCM707 Anandamide
Molecular Weight ~800 (estimated) 378.5 459.6 347.5
LogP High (TIPS groups) 6.2 7.1 5.8
Metabolic Stability High (silyl protection) Low (rapid hydrolysis) Moderate (amide stability) Low (FAAH-sensitive)
Biological Target Cannabinoid receptors? CB1/CB2 agonist CB transporter inhibitor CB1/CB2 agonist
Key Interaction Potential COX modulation Prostaglandin synthesis Uptake inhibition Receptor activation

Insights :

  • The target compound’s high molecular weight and logP suggest enhanced blood-brain barrier penetration but poor aqueous solubility .
  • Its stability may prolong half-life compared to 2-AG or anandamide, which are rapidly metabolized .

Biological Activity

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound with significant biological implications due to its unique chemical structure. This compound features multiple double bonds and silyl ether groups, making it a subject of interest in various scientific fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name 1,3bis tri propan 2 yl silyloxy propan 2 yl 5Z 8Z 11Z 14Z icosa 5 8 11 14 tetraenoate\text{IUPAC Name }1,3-\text{bis tri propan 2 yl silyloxy propan 2 yl 5Z 8Z 11Z 14Z icosa 5 8 11 14 tetraenoate}

Molecular Formula: C₄₁H₇₈O₄Si₂
CAS Number: 223259-26-5

The presence of multiple double bonds in the eicosa-tetraenoate backbone contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in inflammatory processes. Key mechanisms include:

  • Inhibition of Cyclooxygenases (COX): The compound may inhibit COX enzymes that are crucial for the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Lipoxygenases (LOX): It may also affect LOX pathways which are involved in leukotriene production.

These interactions suggest potential applications in managing inflammatory conditions.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance:

  • Anti-inflammatory Effects:
    • A study demonstrated that derivatives of eicosatetraenoic acid can significantly reduce inflammation markers in murine models. The modulation of NF-kB and MAPK pathways was observed when these compounds were administered .
  • Neuroprotective Properties:
    • Research on phospho-anandamide derivatives highlighted their neuroprotective roles against oxidative stress in neuronal cells. This suggests that similar compounds could be beneficial for neurodegenerative diseases .

Data Table: Biological Activities

Activity Effect Study Reference
Anti-inflammatoryReduced prostaglandin levels
NeuroprotectiveProtection against oxidative stress
Modulation of lipid metabolismAltered fatty acid profiles

Synthesis Routes

The synthesis of this compound typically involves:

  • Formation of Eicosatetraenoic Acid Backbone: Utilizing polyunsaturated fatty acids as precursors.
  • Introduction of Silyl Ether Groups: Achieved through reactions with tris(1-methylethyl)silyl chloride under basic conditions.

These synthetic strategies are crucial for producing the compound in sufficient quantities for biological studies.

Q & A

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

The synthesis of this compound requires precise control over the silylation of the propan-2-yl backbone and the conjugation of the polyunsaturated eicosatetraenoate chain. Key steps include:

  • Protection/deprotection strategies : Use tri(propan-2-yl)silyl (TIPS) groups for hydroxyl protection due to their steric bulk, which minimizes undesired side reactions during esterification .
  • Double-bond preservation : Conduct reactions under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of the (5Z,8Z,11Z,14Z)-configured tetraenoate chain, verified via ¹H-NMR coupling constants and UV-Vis spectroscopy .
  • Chromatographic purification : Employ alumina-based column chromatography to separate geometric isomers, as demonstrated in analogous syntheses of glycerophospholipids .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

  • NMR analysis : ¹³C-NMR resolves silyl ether signals (δ 10–25 ppm) and confirms ester carbonyl resonance (δ 170–175 ppm). ¹H-NMR detects olefinic proton coupling patterns (J ≈ 10–12 Hz for cis double bonds) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments corresponding to the silyloxypropane backbone and tetraenoate chain .
  • HPLC-UV : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects degradation products, particularly oxidized tetraenoate species .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under varying physicochemical conditions?

A factorial design approach is recommended:

  • Variables : Temperature (4°C to 40°C), pH (5–9), and light exposure (UV vs. dark).
  • Metrics : Quantify degradation via LC-MS and monitor peroxide formation (ferric thiocyanate assay) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions, noting that the tetraenoate chain is prone to autoxidation at >25°C .

Q. How can researchers resolve contradictions in bioactivity data across in vitro vs. ex vivo models?

Discrepancies often arise from differences in membrane composition or enzymatic hydrolysis rates:

  • Membrane mimicry : Incorporate the compound into lipid bilayers (e.g., DOPC liposomes) to simulate cellular interactions. Surface plasmon resonance (SPR) can quantify binding to receptors like G-protein-coupled receptors (GPCRs) .
  • Metabolic profiling : Use LC-MS/MS to track hydrolysis products (e.g., free eicosatetraenoic acid) in ex vivo tissue homogenates vs. cell culture media .
  • Theoretical alignment : Cross-reference results with computational models (e.g., molecular dynamics simulations of lipid rafts) to contextualize observed bioactivity .

Q. What methodological frameworks support the study of this compound’s interaction with phospholipase A₂ (PLA₂)?

A hybrid experimental-theoretical workflow is effective:

  • Enzymatic assays : Monitor PLA₂-catalyzed hydrolysis using a fluorogenic substrate (e.g., PED6) in the presence of the compound. Measure IC₅₀ values to assess inhibition potency .
  • Docking studies : Use AutoDock Vina to model the compound’s binding to PLA₂’s catalytic site, prioritizing silyloxypropane interactions with hydrophobic pockets .
  • Mutagenesis validation : Engineer PLA₂ mutants (e.g., H48Q) to test predicted binding residues via circular dichroism (CD) and activity assays .

Theoretical and Methodological Guidance

  • Link to lipidomics frameworks : Integrate findings with the LIPID MAPS classification system, categorizing the compound as a "glycerophospholipid derivative" (GP06) .
  • Experimental training : Courses like Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) provide protocols for handling air-sensitive lipids .

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